molecular formula C22H14Br4N2O4 B11540644 3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11540644
M. Wt: 690.0 g/mol
InChI Key: OASKQWHAOSKFFT-LUOAPIJWSA-N
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Description

3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of 2,4,6-tribromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Acetylation: The 2,4,6-tribromophenol is then acetylated using acetic anhydride to form 2,4,6-tribromophenoxyacetyl chloride.

    Hydrazine Reaction: The acetyl chloride is reacted with hydrazine to form the hydrazine derivative.

    Condensation: Finally, the hydrazine derivative is condensed with 3-bromobenzoic acid under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenolic oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

Molecular Formula

C22H14Br4N2O4

Molecular Weight

690.0 g/mol

IUPAC Name

[3-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H14Br4N2O4/c23-15-5-2-4-14(8-15)22(30)32-17-6-1-3-13(7-17)11-27-28-20(29)12-31-21-18(25)9-16(24)10-19(21)26/h1-11H,12H2,(H,28,29)/b27-11+

InChI Key

OASKQWHAOSKFFT-LUOAPIJWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

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